3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine
Overview
Description
3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine is a heterocyclic aromatic organic compound characterized by the presence of bromine, chlorine, and a methyl group attached to an imidazo[1,2-b]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridazine with a bromo-chloro-methyl compound in the presence of a suitable catalyst can yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a probe in biological studies to understand cellular processes.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine exerts its effects depends on its specific application. For instance, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Lacks the methyl group at the 7-position.
3-Bromo-7-methylimidazo[1,2-b]pyridazine: Lacks the chlorine atom at the 6-position.
6-Chloro-7-methylimidazo[1,2-b]pyridazine: Lacks the bromine atom at the 3-position.
Uniqueness: 3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine is unique due to the presence of both bromine and chlorine atoms, which can impart distinct chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Biological Activity
3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine is a compound of interest due to its potential biological activities, particularly as a JAK (Janus kinase) inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Information
- Molecular Formula : C7H5BrClN3
- SMILES : CC1=CC2=NC=C(N2N=C1Cl)Br
- InChIKey : JUVHBJGMTMVNQR-UHFFFAOYSA-N
The compound functions primarily as an inhibitor of the JAK-STAT signaling pathway. JAKs are crucial for transducing signals from various cytokines, and their dysregulation is implicated in numerous diseases, including autoimmune disorders and cancers. The inhibition by this compound can potentially lead to reduced inflammation and altered immune responses.
Inhibition of JAK Kinases
Research indicates that derivatives of imidazo[1,2-b]pyridazines, including this compound, exhibit significant inhibitory effects on JAK kinases. The inhibition of JAK3 has been particularly noted in studies focusing on immune cell signaling pathways. Inhibition leads to decreased phosphorylation of STAT proteins, which are critical for the transcriptional regulation of genes involved in immune responses and cell proliferation .
Anti-inflammatory Properties
The compound has shown promise in mitigating inflammatory responses. In experimental models, it has been observed to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is beneficial in conditions characterized by chronic inflammation, including rheumatoid arthritis and psoriasis .
Study on JAK Inhibition
A significant study highlighted the role of this compound as a potent JAK inhibitor. The study demonstrated that treatment with this compound resulted in:
- Decreased B cell lymphopoiesis : This was evident in murine models where JAK3 knockout mice displayed similar immunological defects when treated with the compound .
- Altered T cell activation : The compound inhibited T cell activation pathways, leading to reduced proliferation and cytokine production .
Properties
IUPAC Name |
3-bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-4-2-6-10-3-5(8)12(6)11-7(4)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVHBJGMTMVNQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2N=C1Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.